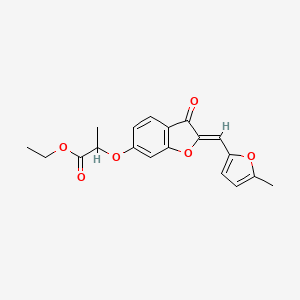
(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound characterized by a Z-configured methylene group linking a 5-methylfuran-2-yl moiety to the benzofuran core. The structure includes a 3-oxo-2,3-dihydrobenzofuran scaffold, an ethyl propanoate ester at the 6-position, and stereochemical rigidity due to the Z-configuration of the exocyclic double bond .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-4-22-19(21)12(3)24-14-7-8-15-16(9-14)25-17(18(15)20)10-13-6-5-11(2)23-13/h5-10,12H,4H2,1-3H3/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIOOHFHASRRFP-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound characterized by its unique molecular structure, which includes furan and benzofuran moieties. These structural features are often associated with various biological activities, making the compound a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H18O6 |
| Molecular Weight | 318.32 g/mol |
| CAS Number | 620547-65-1 |
The presence of functional groups such as esters and heterocycles contributes to its potential reactivity and biological interactions.
The mechanism by which this compound exerts its biological effects is primarily linked to its interactions with specific molecular targets. The furan and benzofuran rings facilitate π–π interactions and hydrogen bonding, which are critical for binding affinity and specificity in biological systems. This compound may modulate enzyme activity or receptor binding due to these structural features.
Biological Activities
Research into the biological activities of this compound reveals several potential applications:
1. Antioxidant Activity
- Compounds featuring furan and benzofuran structures have been shown to exhibit antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
2. Enzyme Inhibition
- This compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic pathways. For instance, it may act as an inhibitor of xanthine oxidase (XO), which is relevant in the treatment of gout and other inflammatory conditions .
3. Antifungal Activity
- The compound has shown promise in disrupting cellular antioxidation systems in pathogenic fungi, potentially providing a new avenue for antifungal therapies .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
Study 1: Antioxidant Efficacy
- A study demonstrated that derivatives of benzofurans exhibited significant antioxidant activities in vitro, suggesting potential applications in nutraceuticals aimed at combating oxidative stress.
Study 2: Enzyme Interaction
- Research indicated that similar compounds could effectively inhibit XO activity, showcasing their potential as therapeutic agents for conditions associated with elevated uric acid levels .
Study 3: Antifungal Properties
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzofuran derivatives with substituted benzylidene or heteroarylidene groups. Below is a systematic comparison with three analogs identified in the literature:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- 5-Methylfuran vs. Fluorinated Aryl Groups : The 5-methylfuran substituent in the target compound introduces electron-rich aromaticity, favoring interactions with electron-deficient biological targets . In contrast, the 3-fluorobenzylidene analog exhibits electron-withdrawing effects, which may enhance binding to polar active sites (e.g., kinase ATP pockets).
- Ester Group Variations: The ethyl propanoate group in the target compound balances lipophilicity and metabolic stability compared to the methyl ester in (lower steric bulk) and the 2,6-dimethoxybenzoate in (higher resistance to esterase cleavage) .
Crystallographic and Conformational Analysis
- The Z-configuration in the target compound is critical for maintaining planarity between the benzofuran core and the methylfuran substituent, as confirmed by crystallographic tools like SHELX .
Hydrogen Bonding and Supramolecular Interactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


